molecular formula C11H17ClN4 B1480101 (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine CAS No. 2090592-31-5

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine

Cat. No.: B1480101
CAS No.: 2090592-31-5
M. Wt: 240.73 g/mol
InChI Key: FAUNELACWDKCMH-UHFFFAOYSA-N
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Description

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine: is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group, connected to a piperidine ring via a methanamine linkage

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Probes: It can be used as a biological probe to study the interactions of pyrimidine derivatives with biological targets.

Medicine:

    Drug Development: The compound is of interest in drug development due to its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry:

    Chemical Intermediates: It can be used as an intermediate in the synthesis of other complex chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives.

    Substitution Reactions:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Linkage Formation: The final step involves the formation of the methanamine linkage, which can be achieved through reductive amination reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol
  • (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethanamine
  • (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)propylamine

Uniqueness:

  • Structural Features: The presence of the methanamine linkage and the specific substitution pattern on the pyrimidine ring make (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine unique compared to its analogs.
  • Pharmacological Properties: The compound may exhibit distinct pharmacological properties due to its unique structure, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-8-14-10(12)6-11(15-8)16-4-2-9(7-13)3-5-16/h6,9H,2-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUNELACWDKCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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